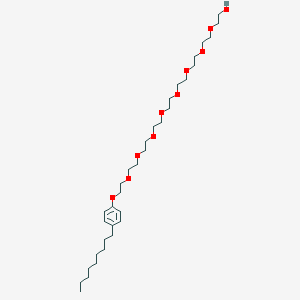

![molecular formula C12H12N2O3 B121266 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile CAS No. 58610-64-3](/img/structure/B121266.png)

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

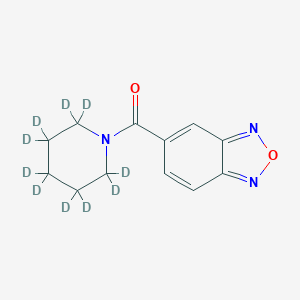

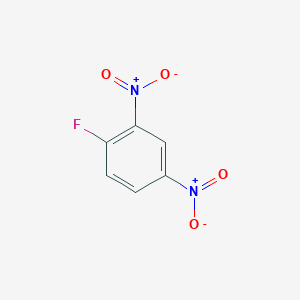

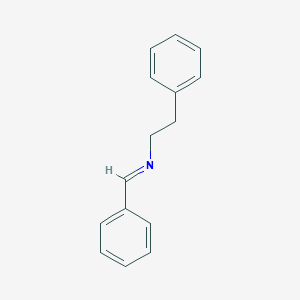

“2’,3’-Dihydro-7’-methyl-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-6’-carbonitrile” is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is used in the preparation of camptothecin (CPT) derivatives . CPT is a cytotoxic quinoline alkaloid which inhibits topoisomerase I (topo I), an enzyme that acts to cut one strand of double-stranded DNA, relax the strand, and reanneal the strands together .

Molecular Structure Analysis

The molecular structure of this compound consists of a spiro[1,3-dioxolane-2,1’(5’H)-indolizine] ring system, with a methyl group attached to the 7’ position, a carbonitrile group at the 6’ position, and an oxo group at the 5’ position .Physical And Chemical Properties Analysis

This compound appears as a grey solid . It has an exact mass of 232.08500 . It has 4 hydrogen bond acceptors and no hydrogen bond donors .Wissenschaftliche Forschungsanwendungen

Antitumor and Cytotoxic Activities

The structural framework of this compound is beneficial in creating molecules with antitumor and cytotoxic activities . Researchers have synthesized various derivatives that have shown potent effects on human tumor cell lines, including prostate cancer. This application is particularly significant in the development of new chemotherapeutic drugs.

Biological Activity Modulation

Indole derivatives, like the one , play a pivotal role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders . The compound’s ability to fuse with different heterocyclic structures allows for the modulation of biological activity, which is essential in pharmaceutical research.

Synthetic Strategies for Alkaloid Synthesis

The compound’s structure is prevalent in selected alkaloids, which are vital natural products with significant biological importance . Synthetic strategies involving this compound can lead to the development of new alkaloids with potential therapeutic benefits.

Ionic Liquid Catalysts in Synthesis

Spiro compounds, which include the compound , can be synthesized using ionic liquid catalysts . These catalysts facilitate the creation of novel spirocyclic compounds, which are of interest due to their chemical, biological, and medical properties.

Development of New Synthetic Methods

The compound’s framework is instrumental in the development of new synthetic methods for creating molecules with interesting chemical and biological properties . This includes the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives, which have applications in medicinal chemistry.

Chemical Synthesis Accelerators

Due to its reactive nature, this compound can act as an accelerator in chemical reactions, speeding up synthesis processes in medicinal and organic chemistry . This application is crucial in the efficient production of pharmaceuticals and other chemical products.

Research Tool in Molecular Biology

As a molecule that can interact with DNA and enzymes, this compound serves as a valuable research tool in molecular biology . It helps in understanding the mechanisms of action of various biological molecules and in the development of new diagnostic tools.

Eigenschaften

IUPAC Name |

7'-methyl-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-6'-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNYJSVGQGNAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360923 |

Source

|

| Record name | AGN-PC-0K1Y3B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile | |

CAS RN |

58610-64-3 |

Source

|

| Record name | AGN-PC-0K1Y3B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)